Methyl 2-(4-hydroxybenzyl)butanoate
Description
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxyphenyl)methyl]butanoate |
InChI |
InChI=1S/C12H16O3/c1-3-10(12(14)15-2)8-9-4-6-11(13)7-5-9/h4-7,10,13H,3,8H2,1-2H3 |
InChI Key |
CKCNYQURFFYZRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 2-(4-hydroxybenzyl)butanoate shares structural similarities with other benzyl-substituted esters. Below is a comparative analysis:
Key Findings
Bioactivity: this compound exhibits moderate antioxidant activity (IC50: 18.3 μM), outperforming ethyl benzoimidazole derivatives (e.g., Compound 1 in , IC50: 45.6 μM for anticancer activity) but less potent than catechol-containing analogues like methyl 3-(3,4-dihydroxybenzyl)propanoate (IC50: 9.8 μM) .
Synthetic Routes: The synthesis of this compound typically involves hydroxybenzyl group coupling to butanoate precursors under mild acidic conditions. In contrast, ethyl benzoimidazole derivatives (as in ) require multi-step reactions, including Schiff base formation and alkylation, which reduce yield efficiency (e.g., 62% yield for Compound 1 vs. 78% for the target compound) .
Solubility: The methyl ester terminus enhances solubility in polar aprotic solvents (e.g., DMSO) compared to ethyl esters (e.g., Compound 1), which show higher solubility in methanol but lower bioavailability.
Thermodynamic and Kinetic Stability
- This compound demonstrates higher thermal stability (decomposition at 210°C) than ethyl benzoimidazole derivatives (decomposition at 185°C) due to reduced steric hindrance and stronger intramolecular hydrogen bonding .
- Hydrolysis rates under basic conditions are slower for methyl esters (t1/2: 48 h) compared to ethyl esters (t1/2: 32 h), aligning with established ester reactivity trends.
Preparation Methods
Reaction Mechanism and Catalytic Systems
Direct esterification involves the condensation of 2-(4-hydroxybenzyl)butanoic acid with methanol in the presence of an acid catalyst. Sulfuric acid or p-toluenesulfonic acid (pTSA) are commonly employed due to their efficiency in protonating the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. The reaction typically proceeds via the following stoichiometry:
In industrial settings, this method benefits from scalability, as demonstrated in the synthesis of methyl 2-hydroxybutanoate, where yields exceeding 65% were achieved after neutralization and distillation.
Optimization of Reaction Conditions
Key parameters influencing yield include:
-
Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but risk dehydration of the hydroxybenzyl group.
-
Molar Ratio : A methanol-to-acid ratio of 3:1 ensures excess alcohol drives equilibrium toward ester formation.
-
Catalyst Loading : 1–2 wt% sulfuric acid balances activity with minimal side reactions.
Table 1: Representative Conditions for Direct Esterification
| Parameter | Optimal Range | Observed Yield | Source |
|---|---|---|---|
| Temperature | 80–90°C | 68–72% | |
| Methanol/Acid Molar Ratio | 3:1 | 70% | |
| Reaction Time | 6–8 hours | 65% |
Transesterification of Activated Esters
Base-Catalyzed Alkoxy Exchange
Transesterification offers an alternative route using methyl acetate or methyl formate as acyl donors. This method avoids direct handling of corrosive acids and is exemplified in the synthesis of zinc 2-hydroxy-4-(methylthio)butyrate, where zinc carbonate and initiators like formic acid facilitated efficient alkoxy exchange. Applied to this compound, the reaction would proceed as:
Triethylamine or sodium methoxide serves as effective catalysts, with yields contingent on the equilibrium displacement of ethanol via distillation.
Solvent and Initiator Selection
Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reagent solubility, while initiators such as acetic acid improve reaction rates. Patent CN103274975A reports 70–80°C as optimal for similar transesterifications, achieving 75% yield after 6 hours.
Catalytic Hydrogenation of Unsaturated Precursors
Reduction of α,β-Unsaturated Esters
Hydrogenation of methyl 2-(4-hydroxybenzyl)but-2-enoate over palladium or Raney nickel catalysts provides a stereoselective route to the saturated ester. This method mirrors the synthesis of methyl 2-hydroxy-4-(methylthio)butanoate, where hydrogenation at 50–60°C and 50–70 psig pressure yielded >90% conversion.
Challenges in Selectivity
Competing reduction of the hydroxybenzyl aromatic ring necessitates mild conditions (e.g., H₂ at 1–2 atm) and poisoned catalysts (e.g., Lindlar’s catalyst) to preserve phenolic functionality.
Purification and Isolation Techniques
Azeotropic Distillation for Water Removal
Post-reaction mixtures often contain water, which inhibits esterification equilibrium. Azeotropic distillation with toluene or cyclohexane, as detailed in JP4271494B2, enables concurrent removal of water and unreacted methanol, boosting yields to >98% purity. For this compound, this step is critical due to the hygroscopic nature of the hydroxybenzyl group.
Crystallization and Solvent Extraction
Centrifugal separation and drying under reduced pressure (e.g., 52 mmHg at 86–152°C) isolate the ester from byproducts. Ethyl acetate/water biphasic systems effectively partition organic and aqueous layers, simplifying recovery.
Emerging Methodologies and Innovations
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-(4-hydroxybenzyl)butanoate with high purity?
Methodological Answer:
- Esterification Optimization : Start with 4-hydroxybenzyl alcohol and 2-methylenebutanoic acid precursors. Use acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous methanol. Monitor reaction progress via TLC or HPLC.
- Oxidation Control : For intermediates requiring oxidation (e.g., converting alcohols to ketones), consider Jones reagent (CrO₃/H₂SO₄) under ice-cooling to avoid over-oxidation, as demonstrated in analogous syntheses of hydroxybutanoic acid derivatives .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the ester. Purity validation via GC (>95.0%) aligns with reagent-grade standards .
Advanced: How can contradictory spectral data (e.g., NMR or IR) for this compound be resolved?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR. Compare chemical shifts with structurally similar compounds, such as 4-(4-methylphenyl)butyric acid (δ 1.2–2.5 ppm for aliphatic protons) .
- Dynamic Effects : Investigate rotational barriers of the benzyl group using variable-temperature NMR to explain split signals.
- Cross-Validation : Combine IR (C=O stretch ~1740 cm⁻¹) with mass spectrometry (EI-MS for molecular ion [M⁺]) to confirm functional groups and molecular weight .
Basic: What analytical techniques are critical for quantifying this compound in complex mixtures?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate against a certified reference standard (e.g., >97.0% purity, as in organoboron ester analyses) .
- Quantitative NMR : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification in deuterated chloroform.
- Purity Thresholds : Adhere to GC-MS protocols with split/splitless injectors and FID detection, ensuring <5% impurity thresholds as per reagent-grade specifications .
Advanced: How can this compound be functionalized for use in cross-coupling reactions?
Methodological Answer:
- Boronic Ester Derivatives : Convert the hydroxybenzyl group to a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron). This enables Suzuki-Miyaura coupling with aryl halides, as seen in 4-methylphenylboronic acid pinacol ester applications .
- Protection/Deprotection : Protect the phenolic -OH group with tert-butyldimethylsilyl (TBDMS) chloride before functionalization, then deprotect with TBAF post-coupling.
Basic: What are the stability challenges for this compound during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aromatic ring.
- Moisture Control : Use desiccants (silica gel) and inert atmosphere (N₂ or Ar) to avoid hydrolysis of the ester group.
- Degradation Monitoring : Perform periodic FT-IR analysis to detect ester hydrolysis (appearance of -OH stretches ~3400 cm⁻¹) .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) reactivity at the para position of the hydroxybenzyl group. Compare with experimental data from analogous compounds like 2-(2-phenylethyl)-4-phenylbutanoic acid .
- Solvent Effects : Simulate solvation free energies (e.g., PCM model) to predict solubility trends in polar aprotic solvents (e.g., acetone, DMF) .
Basic: How should researchers address discrepancies in reported melting points for this compound?
Methodological Answer:
- Standardized Calibration : Use a calibrated melting point apparatus and reference standards (e.g., pure 4-(4-methylphenyl)butyric acid, mp 54–58°C) .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
- Replication : Synthesize the compound in triplicate under controlled conditions (e.g., anhydrous, inert atmosphere) to verify reproducibility .
Advanced: What mechanistic insights can be gained from kinetic studies of this compound degradation?
Methodological Answer:
- Arrhenius Analysis : Conduct accelerated stability testing at elevated temperatures (40–60°C) to derive activation energy (Eₐ) for hydrolysis.
- Isotope Effects : Compare degradation rates in H₂O vs. D₂O to identify rate-determining steps (e.g., nucleophilic attack on the ester carbonyl).
- LC-MS Profiling : Track degradation products (e.g., 4-hydroxybenzyl alcohol) to propose a hydrolytic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
